molecular formula C14H15N3O B7630613 2-Azabicyclo[2.2.1]heptan-2-yl(imidazo[1,2-a]pyridin-3-yl)methanone

2-Azabicyclo[2.2.1]heptan-2-yl(imidazo[1,2-a]pyridin-3-yl)methanone

Cat. No.: B7630613
M. Wt: 241.29 g/mol
InChI Key: GOVRKCNRMORJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azabicyclo[2.2.1]heptan-2-yl(imidazo[1,2-a]pyridin-3-yl)methanone, commonly known as AZD 0328, is a chemical compound that has been widely studied for its potential use as a therapeutic agent. It belongs to the class of imidazo[1,2-a]pyridine derivatives, which have been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of AZD 0328 is not fully understood, but it is believed to act by inhibiting the activity of a specific enzyme called cyclin-dependent kinase 4 (CDK4). CDK4 is involved in the regulation of cell division, and is overexpressed in many types of cancer cells. By inhibiting CDK4, AZD 0328 is thought to prevent the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects:
AZD 0328 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-viral activities, it has also been shown to have anti-inflammatory properties. It has been studied in animal models of inflammation, and has been shown to reduce the production of inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AZD 0328 in laboratory experiments is its potent and selective activity against CDK4. This makes it a valuable tool for studying the role of CDK4 in cellular processes, and for testing the efficacy of CDK4 inhibitors as potential therapeutic agents. One limitation of using AZD 0328 is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several potential future directions for research on AZD 0328. One area of interest is the development of more efficient synthesis methods for the compound, which could help to reduce its cost and increase its availability for research purposes. Another area of research is the optimization of its anti-cancer activity, potentially through the development of combination therapies with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of AZD 0328, and to identify any potential side effects or limitations of its use.

Synthesis Methods

AZD 0328 can be synthesized using a multi-step process that involves the reaction of imidazo[1,2-a]pyridine with a bicyclic amine. The resulting compound is then further modified to produce the final product. The synthesis of AZD 0328 has been extensively studied and optimized, and several different methods have been developed for its production.

Scientific Research Applications

AZD 0328 has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research has been in the field of cancer therapy. AZD 0328 has been shown to have potent anti-cancer activity in vitro, and has been tested in animal models of cancer with promising results. It has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-2-yl(imidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(17-9-10-4-5-11(17)7-10)12-8-15-13-3-1-2-6-16(12)13/h1-3,6,8,10-11H,4-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVRKCNRMORJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C(=O)C3=CN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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